molecular formula C19H33ClN2O3 B13731365 diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 40951-35-7

diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Katalognummer: B13731365
CAS-Nummer: 40951-35-7
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: GYLJFFDYMLZLSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C19H33ClN2O3. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves several steps. The primary route includes the reaction of diethylamine with 2-pentoxyphenyl isocyanate to form the intermediate compound. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
  • N,N-diethyl-2-({[2-(pentyloxy)phenyl]carbamoyl}oxy)propan-1-amine

Uniqueness

Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

40951-35-7

Molekularformel

C19H33ClN2O3

Molekulargewicht

372.9 g/mol

IUPAC-Name

diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C19H32N2O3.ClH/c1-5-8-11-14-23-18-13-10-9-12-17(18)20-19(22)24-16(4)15-21(6-2)7-3;/h9-10,12-13,16H,5-8,11,14-15H2,1-4H3,(H,20,22);1H

InChI-Schlüssel

GYLJFFDYMLZLSI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.